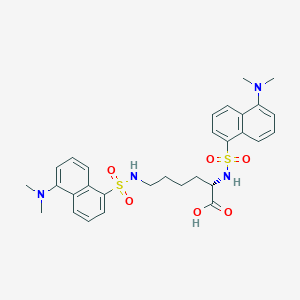

Didansyl-L-lysine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,6-bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N4O6S2/c1-33(2)26-16-7-13-23-21(26)11-9-18-28(23)41(37,38)31-20-6-5-15-25(30(35)36)32-42(39,40)29-19-10-12-22-24(29)14-8-17-27(22)34(3)4/h7-14,16-19,25,31-32H,5-6,15,20H2,1-4H3,(H,35,36)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAZYTPTPLUAPK-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431769 | |

| Record name | Didansyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263-03-2 | |

| Record name | Didansyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fluorescent Properties of Didansyl-L-lysine

Introduction: The Significance of Didansyl-L-lysine in Modern Research

Didansyl-L-lysine, a derivative of the essential amino acid L-lysine featuring two dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) groups, has emerged as a powerful fluorescent probe in biochemical and biophysical research. The inherent sensitivity of the dansyl fluorophore to its local environment makes Didansyl-L-lysine an invaluable tool for investigating molecular interactions, protein dynamics, and cellular processes.[1][2] This guide provides a comprehensive overview of the core fluorescent properties of Didansyl-L-lysine, offering both theoretical insights and practical protocols for its application by researchers, scientists, and drug development professionals.

The utility of Didansyl-L-lysine stems from the well-established characteristics of the dansyl moiety. This fluorophore exhibits significant changes in its fluorescence emission based on the polarity of its surroundings, a phenomenon known as solvatochromism.[3][4] Specifically, the fluorescence intensity of dansyl derivatives is markedly enhanced in nonpolar environments, such as the hydrophobic cores of proteins or lipid membranes, compared to their emission in aqueous solutions.[1][5] This property allows Didansyl-L-lysine to act as a reporter on the conformational changes of biomolecules and their association with other molecules.

This guide will delve into the spectral properties of Didansyl-L-lysine, its environmental sensitivity, and its applications in advanced fluorescence techniques. We will also provide detailed experimental protocols to enable researchers to effectively characterize and utilize this versatile fluorescent probe in their own work.

Core Fluorescent Properties of Didansyl-L-lysine

The fluorescence of Didansyl-L-lysine is governed by the photophysical characteristics of its two dansyl groups. While specific data for the di-dansylated form is not extensively available in the literature, its properties can be inferred from the well-characterized mono-dansylated analogue, Nε-dansyl-L-lysine, and the general behavior of the dansyl fluorophore.

Excitation and Emission Spectra

The dansyl group typically absorbs ultraviolet (UV) light and emits in the visible region of the electromagnetic spectrum. For Nε-dansyl-L-lysine, the excitation maximum is approximately 340 nm, with an emission maximum around 523 nm.[6] It is important to note that these values are highly dependent on the solvent environment. In nonpolar solvents, a blue shift (to shorter wavelengths) in the emission maximum is often observed, accompanied by a significant increase in fluorescence intensity. Conversely, in polar, protic solvents like water, the emission is red-shifted and of lower intensity.[7]

The presence of two dansyl groups in Didansyl-L-lysine may lead to self-quenching or other complex photophysical phenomena, which could influence the precise excitation and emission maxima. Therefore, experimental determination of these parameters in the specific buffer or solvent system of interest is crucial.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For dansyl glycine, a related compound, the quantum yield ranges dramatically from 0.07 in water to 0.66 in the nonpolar solvent dioxane.[8] This wide range underscores the profound influence of the environment on the fluorescence of the dansyl group. While the exact quantum yield of Didansyl-L-lysine has not been reported, it is expected to follow a similar trend of increasing in less polar environments.

The fluorescence lifetime (τ) is the average time the fluorophore spends in the excited state before returning to the ground state. This parameter is also sensitive to the molecular environment. For dansylamide bound to bovine serum albumin (BSA), a multi-exponential decay is observed, indicating a heterogeneous environment for the fluorophore. The determination of the fluorescence lifetime of Didansyl-L-lysine can provide valuable insights into its local environment and dynamics.

A summary of the expected spectral properties of Didansyl-L-lysine, based on data from related dansyl compounds, is presented in the table below.

| Fluorescent Property | Expected Value/Range | Key Considerations |

| Excitation Maximum (λex) | ~340 nm | Minor shifts with solvent polarity. |

| Emission Maximum (λem) | ~480-550 nm | Significant blue shift in nonpolar environments. |

| Quantum Yield (Φ) | Highly variable (e.g., 0.07 in water to >0.6 in nonpolar solvents for related compounds) | Increases dramatically in nonpolar environments. |

| Fluorescence Lifetime (τ) | Nanosecond range | Sensitive to quenching and local environment. |

Environmental Sensitivity: Didansyl-L-lysine as a Polarity Probe

The pronounced solvatochromism of the dansyl fluorophore is the cornerstone of many of its applications. The large dipole moment of the dansyl group in its excited state makes it highly sensitive to the polarity and viscosity of its local microenvironment.

When Didansyl-L-lysine transitions from a polar solvent like water to a nonpolar environment, such as the hydrophobic pocket of a protein or the interior of a lipid bilayer, several key changes in its fluorescence are observed:

-

Increased Fluorescence Intensity (Quantum Yield): In aqueous environments, the excited state of the dansyl group can be efficiently quenched by water molecules. In a nonpolar environment, this quenching is minimized, leading to a significant enhancement of fluorescence. For dansyl lysine, the fluorescence intensity can be enhanced by at least 50-fold when it partitions into a phosphatidylcholine membrane from water.[1][5]

-

Blue Shift in Emission Maximum: The excited state of the dansyl group is more stabilized by polar solvents than the ground state. In a nonpolar environment, this stabilization is reduced, resulting in a larger energy gap for the fluorescence transition and a shift of the emission maximum to shorter (bluer) wavelengths.[7]

This sensitivity to the local environment allows Didansyl-L-lysine to be used as a reporter for:

-

Protein folding and conformational changes.

-

Ligand binding events that alter the polarity of the binding site.

-

The insertion of peptides or proteins into biological membranes.[1]

-

The characterization of the polarity of surfactant-protein interfaces.[9]

The following diagram illustrates the change in the fluorescence emission of a dansyl-containing probe upon moving from a polar to a nonpolar environment.

Caption: Change in fluorescence upon environmental shift.

Experimental Protocols

Protocol 1: Determination of Excitation and Emission Spectra

This protocol outlines the steps to determine the fluorescence excitation and emission spectra of Didansyl-L-lysine in a solvent of interest.

Materials:

-

Didansyl-L-lysine stock solution (e.g., 1 mM in DMSO or ethanol)

-

Solvent of interest (e.g., phosphate-buffered saline, ethanol, dioxane)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a dilute working solution of Didansyl-L-lysine in the solvent of interest. The final concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength). A starting concentration of 1-10 µM is recommended.

-

Record the absorbance spectrum of the working solution using a spectrophotometer to ensure the absorbance at the intended excitation wavelength is below 0.1.

-

To determine the emission spectrum: a. Set the spectrofluorometer to an excitation wavelength of ~340 nm. b. Scan the emission from ~400 nm to ~650 nm. c. The wavelength with the highest fluorescence intensity is the emission maximum (λem).

-

To determine the excitation spectrum: a. Set the spectrofluorometer to the determined emission maximum (λem). b. Scan the excitation wavelengths from ~280 nm to ~400 nm. c. The wavelength that produces the highest emission intensity is the excitation maximum (λex).

-

Record a blank spectrum of the solvent alone and subtract it from the sample spectra to correct for background fluorescence.

Causality Behind Experimental Choices:

-

Dilute Solution: Using a dilute solution is critical to prevent inner filter effects, where the sample absorbs a significant fraction of the excitation or emission light, leading to a distortion of the spectra and inaccurate intensity measurements.

-

Quartz Cuvettes: Quartz is used because it is transparent to UV light, which is necessary for exciting the dansyl fluorophore.

-

Blank Subtraction: Subtracting the solvent's spectrum is essential to remove any background fluorescence or Raman scattering from the solvent, ensuring that the measured spectrum is solely from the Didansyl-L-lysine.

Protocol 2: Characterizing Environmental Sensitivity

This protocol describes how to quantify the change in Didansyl-L-lysine fluorescence in response to a change in environment (e.g., binding to a protein).

Materials:

-

Didansyl-L-lysine stock solution

-

Buffer solution (e.g., PBS)

-

Protein stock solution (or other molecule of interest)

-

Spectrofluorometer

Procedure:

-

Prepare a solution of Didansyl-L-lysine in the buffer at a known concentration (e.g., 1 µM).

-

Record the fluorescence emission spectrum of the Didansyl-L-lysine solution alone (excitation at λex).

-

Titrate the protein into the Didansyl-L-lysine solution in small increments. After each addition, gently mix and allow the solution to equilibrate (typically a few minutes).

-

Record the fluorescence emission spectrum after each addition of the protein.

-

Plot the fluorescence intensity at the emission maximum as a function of the protein concentration. This will reveal the change in fluorescence upon binding and can be used to determine binding affinities.

-

Analyze the shift in the emission maximum to gain information about the polarity of the binding site.

Self-Validating System:

The experiment includes a control (Didansyl-L-lysine alone) to establish the baseline fluorescence. The stepwise titration allows for the observation of a dose-dependent change in fluorescence, which validates that the observed effect is due to the interaction with the added protein.

Applications of Didansyl-L-lysine in Research

The unique fluorescent properties of Didansyl-L-lysine make it a versatile tool for a range of applications in molecular and cellular biology.

Fluorescence Polarization (FP)

Fluorescence polarization is a technique used to study molecular interactions in solution. It is based on the principle that a large molecule rotates more slowly in solution than a small molecule. When a small fluorescent molecule like Didansyl-L-lysine is excited with polarized light, it tumbles rapidly, and the emitted light is depolarized. If Didansyl-L-lysine binds to a much larger molecule (e.g., a protein), its rotation is slowed, and the emitted light remains more polarized.

This change in polarization can be used to monitor binding events in real-time and is particularly useful for high-throughput screening of potential inhibitors of protein-protein or protein-ligand interactions.[10][11]

The following diagram illustrates the principle of a fluorescence polarization assay.

Caption: Fluorescence polarization changes upon binding.

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[12][13] If the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor, and the two are in close proximity (typically 1-10 nm), the excited donor can non-radiatively transfer its energy to the acceptor, which then fluoresces.[12][13]

Didansyl-L-lysine can potentially serve as a FRET donor. A suitable acceptor would be a molecule with an absorption spectrum that overlaps with the emission of the dansyl group (around 480-550 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a "molecular ruler" for measuring nanoscale distances in biomolecules.

-

Measuring distances within a single protein or between interacting proteins.

-

Monitoring conformational changes that alter the distance between the donor and acceptor.

-

Studying the kinetics of molecular association and dissociation.

Membrane Probing and Cellular Imaging

The hydrophobic nature of the dansyl group allows Didansyl-L-lysine to partition into lipid membranes.[1] Its fluorescence can then report on the properties of the membrane, such as fluidity and the presence of different lipid domains.[1][5] Didansyl-L-lysine has been used as a stain to identify heat-killed mammalian cells and to study thermotolerance, as changes in membrane integrity affect the dye's uptake and fluorescence.[14]

Conclusion

Didansyl-L-lysine is a highly versatile fluorescent probe with a rich set of properties that make it suitable for a wide array of applications in modern research. Its pronounced environmental sensitivity, coupled with its utility in techniques such as fluorescence polarization and FRET, provides researchers with a powerful tool to investigate the intricacies of biological systems at the molecular level. While some of the specific photophysical parameters for the di-dansylated form require further experimental characterization, the principles outlined in this guide, based on the well-understood behavior of the dansyl fluorophore, provide a solid foundation for its effective use in the laboratory.

References

-

Humphries, G. M., & Lovejoy, J. P. (1983). Dansyl lysine: a structure-selective fluorescent membrane stain? Biophysical Journal, 42(3), 307–310. [Link]

- Haugland, R. P. (2010). The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Invitrogen.

-

Wagner, B. D., Arnold, A. E., Gallant, S. T., & Vessey, C. N. (2021). The polarity sensitivity factor of some fluorescent probe molecules used for studying supramolecular systems and other heterogeneous environments. Journal of Molecular Liquids, 334, 116039. [Link]

-

Humphries, G. M., & Lovejoy, J. P. (1984). Dansyl lysine: a structure-selective fluorescent membrane stain?. Journal of the National Cancer Institute, 72(4), 851-855. [Link]

-

Oregon Medical Laser Center. (n.d.). Dansyl glycine. OMLC. [Link]

-

Hatzidakis, G. I., Kalogeraki, A. M., & Christofidis, I. (2002). Use of L-lysine fluorescence derivatives as tracers to enhance the performance of polarization fluoroimmunoassays. A study using two herbicides as model antigens. Analytical chemistry, 74(11), 2513–2521. [Link]

-

Matsuoka, H., Murai, S., & Tsuruoka, M. (1998). Methylated Nepsilon-dansyl-L-lysine as a fluorogenic reagent for the chiral separation of carboxylic acids. Journal of chromatography. B, Biomedical sciences and applications, 710(1-2), 211–218. [Link]

- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.

-

Olympus. (n.d.). Förster (Fluorescence) Resonance Energy Transfer. Olympus LS. [Link]

-

Sahu, K., & Mondal, J. A. (2017). A sensitive fluorescent probe for the polar solvation dynamics at protein–surfactant interfaces. Physical Chemistry Chemical Physics, 19(16), 10343-10350. [Link]

- Chen, R. F. (1967). Fluorescence of dansyl amino acids in organic solvents and protein solutions. Archives of biochemistry and biophysics, 120(3), 609-620.

-

Stevenson, A. P., & Calderwood, S. K. (1985). Dansyl lysine, a new probe for assaying heat-induced cell killing and thermotolerance in vitro and in vivo. International journal of hyperthermia, 1(2), 185-191. [Link]

-

Jayakumar, R., & Ramakrishnan, C. (1998). Novel Absorption and Fluorescence Characteristics of L-Lysine. Journal of the American Chemical Society, 120(33), 8564-8565. [Link]

-

Plochmann, B., & Pischetsrieder, M. (2014). Mass spectra of labeled L-lysine/DDY (10)/fluorophore conjugates 11. ResearchGate. [Link]

-

Nocek, B., & Joachimiak, A. (2012). Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target. Future microbiology, 7(5), 625–638. [Link]

-

Li, Y., et al. (2022). A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells. RSC Advances, 12(15), 9425-9431. [Link]

-

Klymchenko, A. S. (2017). Solvatochromic fluorescent dyes as universal tools for biological research. L'Actualité Chimique, 418, 38-44. [Link]

-

Wang, C., et al. (2022). A lipid droplet-specific fluorescent probe for acute liver injury and tumor diagnosis via aberrant polarity changes. New Journal of Chemistry, 46(24), 11565-11571. [Link]

-

Wang, Y., et al. (2024). Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine. Molecules, 29(14), 3243. [Link]

-

Frommer, W. B., & Looger, L. L. (2014). Quantification of Förster resonance energy transfer by monitoring sensitized emission in living plant cells. Frontiers in plant science, 5, 435. [Link]

-

Wikipedia contributors. (2024, February 11). Lysine. In Wikipedia, The Free Encyclopedia. Retrieved 16:35, February 20, 2026, from [Link]

-

Teledyne Princeton Instruments. (n.d.). Förster Resonance Energy Transfer (FRET). Teledyne Vision Solutions. [Link]

-

Gussoni, M., & Gierasch, L. M. (2010). A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer. Biophysical Journal, 98(3), 44a. [Link]

-

Cox, R. J. (n.d.). Design and Synthesis of Lysine Biosynthesis Inhibitors. University of Bristol. [Link]

-

He, H., et al. (2006). Fluorescence resonance energy transfer (FRET) for DNA biosensors: FRET pairs and Foerster distances for various dye-DNA conjugates. INIS. [Link]

-

Kwiatek, J. M., et al. (2025). L-Lysine-Linked Modular Fluorescent Cholesteryl Mimics: Biophysical Properties, Molecular Interactions, and Cellular Applications. International Journal of Molecular Sciences, 26(9), 5031. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 598797, Dansyl-l-lysine. Retrieved February 20, 2026 from [Link].

-

Arcudi, F., et al. (2018). a) DTA analysis of the l-lysine from 25 °C to 500 °C (blue line). The... ResearchGate. [Link]

-

Hatzidakis, G. I., Kalogeraki, A. M., & Christofidis, I. (2002). Use of L-lysine fluorescence derivatives as tracers to enhance the performance of polarization fluoroimmunoassays. A study using two herbicides as model antigens. Analytical chemistry, 74(11), 2513–2521. [Link]

-

Selvin, P. R. (2012). Extending Förster resonance energy transfer measurements beyond 100 Å using common organic fluorophores. Proceedings of the National Academy of Sciences, 109(3), 679-684. [Link]

-

Wang, Y., et al. (2023). Experimental and Theoretical Investigation into Fluorescent Detection of Lysine using a Flexible Pincer Probe. SSRN. [Link]

Sources

- 1. Dansyl lysine: a structure-selective fluorescent membrane stain? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 4. A lipid droplet-specific fluorescent probe for acute liver injury and tumor diagnosis via aberrant polarity changes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Dansyl lysine: a structure-selective fluorescent membrane stain? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylated Nepsilon-dansyl-L-lysine as a fluorogenic reagent for the chiral separation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dansyl glycine [omlc.org]

- 9. bose.res.in [bose.res.in]

- 10. chemistry.uoc.gr [chemistry.uoc.gr]

- 11. Use of L-lysine fluorescence derivatives as tracers to enhance the performance of polarization fluoroimmunoassays. A study using two herbicides as model antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]

- 13. teledynevisionsolutions.com [teledynevisionsolutions.com]

- 14. Dansyl lysine, a new probe for assaying heat-induced cell killing and thermotolerance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Excitation and Emission Spectra of Didansyl-L-lysine

Introduction

Didansyl-L-lysine is a fluorescent probe of significant interest in biochemical and biophysical research. Its utility is derived from the photophysical properties of its two dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) chromophores attached to the α- and ε-amino groups of an L-lysine core. The fluorescence of the dansyl moiety is not static; rather, it is exquisitely sensitive to the local molecular environment. This pronounced environmental sensitivity, particularly to polarity, is the cornerstone of its application as a probe for investigating protein-ligand interactions, membrane dynamics, and conformational changes in macromolecules.

This guide provides a detailed exploration of the excitation and emission spectra of Didansyl-L-lysine. Moving beyond a simple recitation of spectral values, we will delve into the underlying photophysical principles that govern its behavior. We will examine how factors such as solvent polarity and pH modulate its fluorescence, provide robust protocols for accurate spectral measurement, and discuss the causality behind these experimental choices. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique spectral characteristics of Didansyl-L-lysine in their experimental designs.

Part 1: Fundamental Photophysical Properties

The fluorescence of Didansyl-L-lysine originates from the dansyl group. Upon absorption of a photon (excitation), the molecule is promoted to an electronic excited state. The subsequent return to the ground state can occur via the emission of a photon (fluorescence). The energy difference between the excitation and emission photons results in the characteristic Stokes shift.

The key feature of the dansyl chromophore is the presence of an electron-donating dimethylamino group and an electron-withdrawing sulfonyl group attached to the naphthalene ring. This "push-pull" system facilitates an intramolecular charge transfer (ICT) upon excitation. The excited state possesses a significantly larger dipole moment than the ground state.[1] This charge separation in the excited state is fundamental to the probe's environmental sensitivity. In non-polar environments, Didansyl-L-lysine exhibits a characteristic excitation maximum around 335-340 nm and an emission maximum in the green region of the spectrum, near 520 nm.[2][3]

Key Spectroscopic Parameters

The photophysical behavior of Didansyl-L-lysine can be quantified by several key parameters, which are highly dependent on the surrounding medium.

| Parameter | Symbol | Description | Typical Value (in non-polar solvent) | Typical Value (in polar solvent) |

| Excitation Maximum | λex | Wavelength of maximum light absorption. | ~335 nm[2] | ~340 nm[1] |

| Emission Maximum | λem | Wavelength of maximum fluorescence intensity. | ~500 nm | >520 nm[3][4] |

| Stokes Shift | Δν | The difference in energy between the excitation and emission maxima. | Large | Very Large[1][5] |

| Quantum Yield | Φf | The ratio of photons emitted to photons absorbed. | High | Low[1][5] |

| Fluorescence Lifetime | τ | The average time the molecule spends in the excited state. | 10-20 ns[5] | Shorter |

Part 2: Environmental Influences on Spectra

The true power of Didansyl-L-lysine as a probe lies in the modulation of its fluorescence by its immediate environment. Understanding these influences is critical for the correct interpretation of experimental data.

Mechanism of Solvatochromism

Solvatochromism refers to the change in a substance's color—and more broadly, its absorption or emission spectra—with a change in solvent polarity. The dansyl group is a classic example of a solvatochromic fluorophore.

The causality is as follows:

-

Excitation : The molecule absorbs a photon, transitioning to the excited state in a process that is virtually instantaneous. The surrounding solvent molecules are, at this moment, still oriented as they were around the ground-state molecule.

-

Solvent Relaxation : The excited state has a much larger dipole moment than the ground state.[1] Polar solvent molecules will reorient themselves around this new, larger dipole to reach a more stable, lower-energy configuration. This process is called solvent relaxation.[1][6]

-

Emission : Fluorescence emission occurs from this relaxed, solvent-stabilized excited state. Because the energy of this state has been lowered by the solvent interaction, the energy gap between the excited and ground states is reduced. This results in the emission of a lower-energy (longer wavelength) photon.

Therefore, as solvent polarity increases, the emission spectrum of Didansyl-L-lysine undergoes a pronounced red shift (a shift to longer wavelengths).[1] Concurrently, in polar protic solvents like water, the increased interaction with the solvent provides efficient non-radiative decay pathways, leading to a significant decrease in fluorescence quantum yield (quenching).[7][8] This is why Didansyl-L-lysine is weakly fluorescent in water but fluoresces brightly when bound to the hydrophobic pocket of a protein or a lipid membrane, where water is excluded.[7]

Caption: Solvent relaxation around the excited state of the dansyl chromophore.

pH Sensitivity

The fluorescence of Didansyl-L-lysine is also sensitive to pH. The molecule possesses several ionizable groups: the carboxylic acid of the lysine backbone and the two dimethylamino groups on the dansyl moieties.

-

Low pH (Acidic Conditions) : At low pH, the dimethylamino groups can become protonated. This protonation disrupts the intramolecular charge transfer character of the chromophore, as the nitrogen lone pair is no longer available for electron donation. This typically leads to a significant quenching of fluorescence.[3] The carboxylic acid group will also be protonated.

-

Neutral to High pH (Basic Conditions) : In this range, the dimethylamino groups are deprotonated and available to participate in the ICT process, enabling fluorescence. The carboxylic acid group becomes deprotonated (carboxylate), which can also influence the probe's interaction with its environment. Studies on L-lysine itself have shown that fluorescence can be enhanced under basic conditions.[9][10]

Caption: Effect of pH on the protonation state and fluorescence of the dansyl group.

Part 3: Practical Guide to Spectral Measurement

Accurate and reproducible measurement of fluorescence spectra is paramount. The following protocols are designed to be self-validating by including necessary controls and calibration steps.

Experimental Workflow Diagram

Caption: Workflow for the measurement of fluorescence spectra.

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is crucial to avoid artifacts. Using a high-purity solvent like DMSO for the stock solution ensures stability and solubility.[5] The working concentration must be low enough to avoid inner-filter effects, where the sample absorbs too much of the excitation or emission light, leading to a non-linear response.

Materials:

-

Didansyl-L-lysine

-

Spectroscopic grade Dimethyl sulfoxide (DMSO)

-

Spectroscopic grade solvents or high-purity buffers for analysis

-

Calibrated micropipettes

-

Low-volume fluorescence cuvettes (e.g., 1 cm path length)

Procedure:

-

Stock Solution Preparation: a. Accurately weigh a small amount of Didansyl-L-lysine. b. Dissolve in a precise volume of DMSO to create a stock solution of known concentration (e.g., 1-5 mM). c. Store this stock solution at -20°C, protected from light.[11]

-

Working Solution Preparation: a. Allow the stock solution to come to room temperature. b. Dilute the stock solution into the final buffer or solvent of interest to a final concentration in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically to ensure the fluorescence intensity is within the linear range of the detector. c. Prepare a "blank" sample containing only the final buffer or solvent.

Protocol 2: Acquisition of Fluorescence Spectra

Rationale: A systematic approach to data acquisition ensures reproducibility. Measuring a blank spectrum allows for the subtraction of background signals from the solvent and cuvette. Setting appropriate slit widths is a balance between signal intensity and spectral resolution.

Procedure:

-

Instrument Setup: a. Turn on the spectrofluorometer and its light source (typically a Xenon arc lamp) and allow it to warm up for at least 30 minutes for stable output.

-

Acquiring the Emission Spectrum: a. Place the solvent blank cuvette in the sample holder. b. Set the excitation wavelength to ~340 nm.[1] c. Set the excitation and emission slit widths (a starting point of 3-5 nm is common).[1] d. Scan the emission monochromator over a range that brackets the expected emission, for example, from 360 nm to 700 nm. Record the spectrum. e. Replace the blank with the sample cuvette. f. Without changing any settings, acquire the emission spectrum for the Didansyl-L-lysine sample.

-

Acquiring the Excitation Spectrum: a. From the emission spectrum, determine the wavelength of maximum emission (λem). b. Set the emission monochromator to this fixed wavelength. c. Scan the excitation monochromator over a range that brackets the expected absorption, for example, from 250 nm to 450 nm. d. Acquire the excitation spectra for both the blank and the sample.

-

Data Processing: a. Subtract the blank spectrum from the corresponding sample spectrum for both emission and excitation scans. b. The resulting corrected spectra can be used to determine the excitation and emission maxima accurately.

References

-

Ghiggino, K. P., Lee, A. G., Meech, S. R., O'Connor, D. V., & Phillips, D. (1981). Time-resolved emission spectroscopy of the dansyl fluorescence probe. Biochemistry, 20(19), 5381–5389. [Link]

-

Alemán, C., Chadwick, S., & Pérez, J. J. (1998). Steady-state fluorescence spectra for dansyl-labeled glass fibers under the effects of some solvents. Applied Spectroscopy, 52(1), 108-114. [Link]

-

Abrams, F. S., & London, E. (1983). Dansyl lysine: a structure-selective fluorescent membrane stain? Journal of Biological Chemistry, 258(17), 10828-10832. [Link]

-

Bocat, F., et al. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Molecules, 26(22), 6932. [Link]

-

Science.gov. (n.d.). dansyl derived amino: Topics by Science.gov. Retrieved from [Link]

-

Wagner, B. D., Arnold, A. E., Gallant, S. T., & Vessey, C. N. (2014). The fluorescence spectrum of dansyl lysine in water (H2O, red) and in ethanol (EtOH, blue). [Figure]. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells. Retrieved from [Link]

-

Abrams, F. S., & London, E. (1983). Dansyl lysine: a structure-selective fluorescent membrane stain? Journal of Biological Chemistry. [Link]

-

Fisher, G., Rice, G. C., & Hahn, G. M. (1986). Dansyl lysine, a new probe for assaying heat-induced cell killing and thermotolerance in vitro and in vivo. Cancer Research, 46(10), 5064-5067. [Link]

-

Hatzidakis, G. I., et al. (2002). Use of L-Lysine Fluorescence Derivatives as Tracers To Enhance the Performance of Polarization Fluoroimmunoassays. Analytical Chemistry, 74(11), 2511-2517. [Link]

-

National Center for Biotechnology Information. (n.d.). Dansyl-l-lysine. PubChem Compound Database. Retrieved from [Link]

-

Monti, M., et al. (2025). Investigating the Role of pH and Counterions in the Intrinsic Fluorescence of Solid-State l-Lysine. The Journal of Physical Chemistry B. [Link]

-

Monti, M., et al. (2025). Investigating the Role of pH and Counterions in the Intrinsic Fluorescence of Solid-State L-Lysine. arXiv. [Link]

-

Shvadchak, V. V., et al. (2025). L-Lysine-Linked Modular Fluorescent Cholesteryl Mimics: Biophysical Properties, Molecular Interactions, and Cellular Applications. International Journal of Molecular Sciences. [Link]

-

Chem-Impex International. (n.d.). Nα-Boc-Nε-dansyl-L-lysine. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence quantum yields (ϕ) and lifetimes (τ) for studied peptides... [Figure]. [Link]

-

ResearchGate. (n.d.). Study of the Spectral Characteristics of L-Lysine and L-Arginine Using UV-VIS Spectroscopy and Steady-State and Synchronous Fluorescence Spectroscopy. [Link]

-

ResearchGate. (n.d.). Mass spectra of labeled L-lysine/DDY ( 10 )/fluorophore conjugates 11... [Figure]. [Link]

-

Shvadchak, V. V., et al. (2025). L-Lysine-Linked Modular Fluorescent Cholesteryl Mimics: Biophysical Properties, Molecular Interactions, and Cellular Applications. MDPI. [Link]

-

Monti, M., et al. (2025). pH-Driven Fluorescence in Solid-State Lysine. arXiv. [Link]

-

Monti, M., et al. (2025). pH-Driven Fluorescence in Solid-State Lysine. ResearchGate. [Link]

-

Wang, X., et al. (2022). Enantioselective Recognition of Lysine and Phenylalanine Using an Imidazole Salt-Type Fluorescent Probe Based on H8-BINOL. Molecules. [Link]

-

European Union Reference Laboratory for Feed Additives. (2020). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]

-

Chen, R., et al. (2016). Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Time-resolved emission spectroscopy of the dansyl fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dansyl lysine: a structure-selective fluorescent membrane stain? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dansyl lysine: a structure-selective fluorescent membrane stain? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigating the Role of pH and Counterions in the Intrinsic Fluorescence of Solid-State l-Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

A Technical Guide to the Chemical Structure and Synthesis of Didansyl-L-lysine

Executive Summary: This document provides a comprehensive technical overview of Didansyl-L-lysine, a vital fluorescent probe utilized extensively in biochemical and cellular research. As a derivative of the essential amino acid L-lysine, its unique properties stem from the two environmentally sensitive dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) fluorophores attached to its primary amino groups. This guide delves into the molecule's specific chemical structure, details a robust and reliable method for its synthesis, and outlines the necessary protocols for its purification and analytical characterization. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating systems. This whitepaper is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile fluorescent tool.

Introduction to Didansyl-L-lysine

Didansyl-L-lysine is a fluorescent chemical compound derived from L-lysine, an essential amino acid.[1][2] Its significance in scientific research is rooted in the attachment of two dansyl chloride molecules to the L-lysine backbone. The dansyl group is a well-established fluorophore whose emission spectrum is highly dependent on the polarity of its local environment.[] When Didansyl-L-lysine is incorporated into or interacts with biological systems, changes in its fluorescence can reveal critical information about molecular binding, protein conformation, and membrane structure.[4]

The dual-labeling of the lysine molecule at both its alpha (α) and epsilon (ε) amino groups confers a distinct fluorescence profile, making it a powerful tool for a range of applications, including fluorescence polarization assays, membrane studies, and flow cytometry for assessing cell viability.[5][6] Understanding its synthesis and chemical properties is therefore crucial for its effective application in the laboratory.

Chemical Structure and Physicochemical Properties

The foundational structure of Didansyl-L-lysine consists of a central L-lysine molecule. The defining feature is the covalent attachment of a dansylsulfonyl group to both the α-amino group at the chiral center and the ε-amino group at the terminus of the side chain.

The dansyl group itself is composed of a naphthalene ring system with a dimethylamino group at the 5-position. This dimethylamino group is pivotal to the fluorophore's properties, as its electron-donating nature contributes to the molecule's strong fluorescence. The reaction that forms Didansyl-L-lysine is a nucleophilic attack by the amino groups of lysine on the sulfonyl chloride of two dansyl chloride molecules.

Caption: Chemical reaction scheme for the synthesis of Didansyl-L-lysine.

Table 1: Physicochemical Properties of Didansyl-L-lysine

| Property | Value | Source |

| IUPAC Name | (2S)-2,6-bis({5-[dimethylamino]naphthalen-1-yl}sulfonamido)hexanoic acid | Inferred from structure |

| CAS Number | 1263-03-2 | [7] |

| Molecular Formula | C₃₀H₃₆N₄O₆S₂ | [7] |

| Molecular Weight | 612.76 g/mol | [7] |

| Typical Excitation Max. | ~340 nm | [] |

| Typical Emission Max. | ~510 nm (solvent dependent) | [] |

| Appearance | Solid | [8] |

| Solubility | Insoluble in water, soluble in organic solvents like DMSO, DMF | [8] |

Synthesis of Didansyl-L-lysine

Principle of the Reaction

The synthesis of Didansyl-L-lysine is achieved through the reaction of L-lysine with an excess of dansyl chloride in a basic aqueous-organic medium. L-lysine possesses two primary amines, both of which are potent nucleophiles when deprotonated. The reaction proceeds as a nucleophilic acyl substitution where each amino group attacks the electrophilic sulfur atom of a dansyl chloride molecule, displacing the chloride leaving group.

Causality Behind Experimental Choices:

-

Basic pH: A basic buffer (pH ~9-10) is essential. It deprotonates the ammonium groups (-NH₃⁺) of lysine to the more nucleophilic amino groups (-NH₂), enabling the attack on dansyl chloride. The base also neutralizes the hydrochloric acid (HCl) produced during the reaction, driving the equilibrium towards the product.

-

Stoichiometry: At least two molar equivalents of dansyl chloride are required to ensure both amino groups are derivatized. A slight excess is often used to drive the reaction to completion.

-

Solvent System: Dansyl chloride is poorly soluble in water, while L-lysine is soluble in water but not in many organic solvents. Therefore, a biphasic or miscible solvent system, such as an acetone-water or DMF-water mixture, is employed to bring all reactants into the same phase.

-

Temperature and Time: The reaction is typically performed in the dark (as the dansyl group is light-sensitive) at room temperature. The reaction is monitored over several hours until completion, which can be tracked by thin-layer chromatography (TLC).

Reagents and Materials

-

L-Lysine hydrochloride

-

Dansyl chloride

-

Acetone or Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Detailed Experimental Protocol

-

Preparation of Lysine Solution: Dissolve 1.0 equivalent of L-lysine hydrochloride in 0.5 M sodium bicarbonate buffer (pH ~9.0) in a round-bottom flask. Stir until fully dissolved.

-

Preparation of Dansyl Chloride Solution: In a separate container, dissolve 2.2 equivalents of dansyl chloride in a minimal amount of acetone or DMF. Rationale: This ensures the dansyl chloride is fully solubilized before being introduced to the aqueous reaction mixture, preventing precipitation and ensuring a homogenous reaction.

-

Reaction: Wrap the reaction flask in aluminum foil to protect it from light. While stirring vigorously, add the dansyl chloride solution dropwise to the L-lysine solution over 20-30 minutes.

-

Incubation: Allow the reaction to stir at room temperature for 4-6 hours or overnight. Monitor the reaction's progress by TLC, observing the disappearance of the starting L-lysine spot (visualized with ninhydrin) and the appearance of a new, fluorescent product spot.

-

Workup - Solvent Removal: Once the reaction is complete, remove the organic solvent (acetone or DMF) using a rotary evaporator under reduced pressure.

-

Workup - Acidification and Extraction: Cool the remaining aqueous solution in an ice bath and slowly acidify to pH 2-3 with 1M HCl. The product should precipitate. Extract the product into ethyl acetate (3x volumes). Rationale: Acidification protonates the carboxylic acid, making the product less water-soluble and more soluble in the organic extraction solvent.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate to dryness under reduced pressure to yield the crude Didansyl-L-lysine product.

Caption: Step-by-step experimental workflow for the synthesis of Didansyl-L-lysine.

Purification and Characterization

Purification of the crude product is essential to remove unreacted starting materials, mono-dansylated byproducts, and hydrolyzed dansyl chloride (dansyl sulfonic acid).

Purification Strategy: Column Chromatography

The primary method for purifying Didansyl-L-lysine is silica gel column chromatography. The choice of eluent system is critical and typically involves a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate, often with a small amount of methanol or acetic acid). The fluorescent nature of the product allows for easy visualization of the desired fractions on the column under UV light.

Analytical Characterization: A Self-Validating System

To confirm the identity, purity, and functionality of the synthesized compound, a suite of analytical techniques must be employed.

Table 2: Expected Analytical Characterization Data

| Technique | Purpose | Expected Result |

| HPLC | Purity Assessment | A single major peak with >95% purity. |

| Mass Spectrometry (ESI-MS) | Identity Confirmation | A molecular ion peak [M+H]⁺ at m/z 613.76 or [M-H]⁻ at m/z 611.76. |

| ¹H NMR | Structural Confirmation | Signals corresponding to the lysine aliphatic protons, aromatic protons of the two naphthalene rings, and the singlet for the 12 protons of the two N(CH₃)₂ groups. |

| Fluorescence Spectroscopy | Functional Confirmation | Measurement of excitation and emission spectra in a solvent like ethanol, confirming the characteristic fluorescence profile. |

Applications in Research

The validated, pure Didansyl-L-lysine is a versatile tool for various research applications:

-

Membrane Fluidity and Structure: As a fluorescent membrane probe, its emission wavelength and quantum yield are sensitive to the polarity of the lipid environment, providing insights into membrane structure and phase transitions.[4]

-

Protein Labeling and Conformational Studies: It can be used to label proteins at lysine residues, and changes in its fluorescence can report on binding events or conformational changes.

-

Flow Cytometry: It has been successfully used to identify and quantify heat-killed mammalian cells, acting as a marker for specific types of membrane damage.[5]

Safety and Handling

Didansyl-L-lysine, like many fine chemicals, should be handled with appropriate care.

-

Limit personal contact and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

-

Store in a cool, dry, and dark place to prevent degradation.

-

Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[8]

References

-

Title: Dansyl-l-lysine | C18H25N3O4S | CID 598797 Source: PubChem - NIH URL: [Link]

-

Title: Lysine modification and Acetylated Analogs. (A) Synthesis of... Source: ResearchGate URL: [Link]

-

Title: Molecules - D/L-lysine Source: SupraBank URL: [Link]

-

Title: Dansyl lysine: a structure-selective fluorescent membrane stain? Source: PubMed URL: [Link]

-

Title: Use of N-sigma-dansyl-L-lysine and flow cytometry to identify heat-killed mammalian cells Source: PubMed URL: [Link]

-

Title: DNP-L-LYSINE Source: precisionFDA URL: [Link]

-

Title: Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System Source: MDPI URL: [Link]

-

Title: Design and Synthesis of Lysine Biosynthesis Inhibitors Source: University of Bristol URL: [Link]

-

Title: Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target Source: SpringerLink URL: [Link]

-

Title: Use of L-Lysine Fluorescence Derivatives as Tracers To Enhance the Performance of Polarization Fluoroimmunoassays. A Study Source: ACS Publications URL: [Link]

-

Title: A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells Source: Semantic Scholar URL: [Link]

-

Title: Lysine Source: NIST WebBook URL: [Link]

-

Title: Lysine Source: Wikipedia URL: [Link]

- Title: CN104478746A - Preparation method of DL-lysine Source: Google Patents URL

-

Title: Purification of L-Lysine in simulated moving bed and fixed-bed chromatography Source: ResearchGate URL: [Link]

-

Title: Modelling, Simulation and Dynamic Analysis of the L-lysine Production Process Source: The FOSBE conference URL: [Link]

-

Title: Poly(L-Lysine) Source: RCSI Repository URL: [Link]

Sources

- 1. Lysine [webbook.nist.gov]

- 2. Lysine - Wikipedia [en.wikipedia.org]

- 4. Dansyl lysine: a structure-selective fluorescent membrane stain? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of N-sigma-dansyl-L-lysine and flow cytometry to identify heat-killed mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.uoc.gr [chemistry.uoc.gr]

- 7. Didansyl-L-lysine | CAS 1263-03-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to Didansyl-L-lysine: Principles and Applications of an Environmentally Sensitive Fluorescent Probe

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Didansyl-L-lysine is a powerful fluorescent probe whose utility is derived from the profound sensitivity of its two dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) fluorophores to the local molecular environment. Covalently attached to the α- and ε-amino groups of an L-lysine scaffold, these fluorophores exhibit dramatic changes in their fluorescence quantum yield and emission wavelength in response to variations in solvent polarity. In aqueous, polar environments, the probe's fluorescence is significantly quenched. However, upon binding to non-polar regions, such as the hydrophobic pockets of proteins or the acyl chain region of lipid membranes, it experiences a substantial increase in fluorescence intensity and a characteristic blue-shift in its emission maximum. This "turn-on" property makes didansyl-L-lysine an invaluable tool for characterizing protein-ligand interactions, conducting fluorescence polarization assays for high-throughput screening, and investigating the structure and dynamics of biological membranes. This guide elucidates the core photophysical principles governing its function, details its spectroscopic properties, and provides validated experimental protocols for its primary applications in research and drug discovery.

The Didansyl-L-lysine Probe: Structure and Synthesis

The efficacy of didansyl-L-lysine as a molecular probe is rooted in its unique chemical architecture. The structure consists of an L-lysine amino acid core where both the alpha (α) and epsilon (ε) primary amino groups are derivatized with a dansyl chloride molecule, forming stable sulfonamide bonds.[1][]

The dansyl group itself is the operational fluorophore. Its naphthalene ring system provides the core electronic structure for fluorescence, while the dimethylamino group acts as a potent electron donor, rendering the molecule's excited state highly polar and exceptionally sensitive to its surroundings. The lysine backbone serves as a versatile and biocompatible scaffold.

Synthesis Overview: The synthesis of didansyl-L-lysine is typically a straightforward nucleophilic substitution reaction. L-lysine is dissolved in an alkaline aqueous buffer (e.g., sodium bicarbonate) to ensure its primary amino groups are deprotonated and thus nucleophilic.[3] An excess of dansyl chloride, dissolved in a water-miscible organic solvent like acetonitrile or acetone, is then added to the reaction mixture. The reaction proceeds under mild conditions to yield the didansylated product.

Caption: Synthetic pathway for Didansyl-L-lysine.

Core Principle: Environmentally Sensitive Fluorescence

The central principle behind didansyl-L-lysine's function is solvatochromism —the dependence of its spectral properties on the polarity of the surrounding solvent. This phenomenon arises from the electronic properties of the dansyl fluorophore.

In its ground state, the dansyl group has a relatively small dipole moment. Upon absorption of a photon (excitation), it transitions to an excited state where a significant charge transfer occurs from the dimethylamino group to the naphthalene ring. This results in a much larger excited-state dipole moment.

-

In a Polar Solvent (e.g., Water): The surrounding polar solvent molecules can reorient themselves around the highly polar excited-state fluorophore. This stabilization process, known as solvent relaxation, lowers the energy of the excited state before fluorescence emission occurs. This energy loss results in a lower-energy (red-shifted) emission and provides an efficient non-radiative decay pathway, leading to significant fluorescence quenching and a low quantum yield.[4]

-

In a Non-Polar Solvent (e.g., a Protein's Hydrophobic Pocket): In a non-polar, constrained environment, the solvent molecules cannot efficiently reorient to stabilize the excited-state dipole. Consequently, the excited state remains at a higher energy level. Emission occurs from this higher energy state, resulting in a higher-energy (blue-shifted) photon. Furthermore, the lack of solvent-quenching pathways leads to a dramatic increase in the fluorescence quantum yield.[5][6]

This differential response is the key to its utility. The probe is effectively "off" in aqueous solution and "on" when sequestered in a non-polar environment.

Caption: Environmental sensitivity of Didansyl-L-lysine fluorescence.

Fluorescence Quenching Mechanisms

Beyond solvent relaxation, fluorescence can be modulated by other mechanisms. Photoinduced Electron Transfer (PET) is a relevant process where an electron in the excited state of the fluorophore is transferred to a nearby acceptor group, or an electron is transferred from a nearby donor to the fluorophore, providing a non-radiative decay path.[7][8][9] While not the primary mechanism for its environmental sensitivity, PET can occur if the probe binds near electron-rich or electron-deficient amino acid residues, a factor to consider in data interpretation.

Spectroscopic Properties

A thorough understanding of the probe's spectroscopic characteristics is essential for designing robust experiments. The values are highly dependent on the solvent environment.

| Property | Aqueous Buffer (e.g., PBS) | Non-Polar Solvent (e.g., Dioxane) | Bound to Protein (Typical) | Source(s) |

| Excitation Max (λex) | ~340 nm | ~335 nm | ~335-340 nm | [1][] |

| Emission Max (λem) | ~560 nm | ~480 nm | ~480-520 nm | [1][4] |

| Stokes Shift | ~220 nm | ~145 nm | ~145-185 nm | [1][9] |

| Quantum Yield (ΦF) | Very Low (< 0.05) | High (~0.7) | Moderate to High (0.2 - 0.8) | [5][6][9] |

| Molar Extinction Coeff. (ε) | ~4,200 M⁻¹cm⁻¹ | ~4,500 M⁻¹cm⁻¹ | ~4,200-4,500 M⁻¹cm⁻¹ | [9] |

Note: The values presented are representative for dansyl-based probes and may vary slightly for the specific didansyl-L-lysine conjugate.

Key Applications and Methodologies

Probing Protein Binding Sites

This is a primary application that directly leverages the probe's environmental sensitivity to characterize the binding of ligands to proteins, particularly those with hydrophobic binding pockets.

Principle: When didansyl-L-lysine binds to a hydrophobic site on a target protein, it is shielded from the aqueous environment. This sequestration leads to a significant increase in fluorescence intensity and a blue-shift in the emission maximum. This change can be used to quantify the binding affinity.

This protocol provides a self-validating system to determine the dissociation constant (Kd) of the probe for a target protein.

-

Materials Preparation:

-

Protein Stock: Prepare a concentrated stock solution of the purified target protein in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Determine the precise concentration using a reliable method (e.g., A280 with calculated extinction coefficient, or BCA assay).

-

Probe Stock: Prepare a 1 mM stock solution of didansyl-L-lysine in a solvent like DMSO.

-

Assay Buffer: The same buffer used for the protein stock.

-

-

Instrumentation Setup:

-

Set up a fluorometer with the excitation wavelength set to ~340 nm.

-

Set the emission scan range from 400 nm to 650 nm. Optimize slit widths to maximize signal while avoiding detector saturation.

-

-

Titration Procedure:

-

Prepare a cuvette containing a fixed concentration of the protein (e.g., 1 µM) in assay buffer. The chosen concentration should ideally be close to the expected Kd.

-

Record the background fluorescence spectrum of the protein solution alone.

-

Make sequential, small-volume additions of the didansyl-L-lysine stock solution to the cuvette. After each addition, mix gently and allow the system to equilibrate (typically 1-2 minutes).

-

Record the full emission spectrum after each addition.

-

Causality Check: The choice to add the probe to the protein (rather than vice-versa) minimizes protein dilution effects throughout the experiment.

-

-

Data Analysis:

-

For each titration point, determine the peak fluorescence intensity (F).

-

Correct for dilution by multiplying each intensity value by a factor of (V_initial + V_added) / V_initial.

-

Plot the change in fluorescence (ΔF = F - F_initial) against the total concentration of didansyl-L-lysine.

-

Fit the resulting binding isotherm to a one-site binding equation to determine the dissociation constant (Kd).

-

Caption: Workflow for a protein binding assay using Didansyl-L-lysine.

Fluorescence Polarization (FP) Assays

FP is a powerful homogeneous assay technique used extensively in high-throughput screening for drug discovery.[10][11]

Principle: The technique is based on the rotational motion of molecules. When a fluorescent probe is excited with plane-polarized light, the polarization of the emitted light depends on how much the molecule tumbles during its fluorescence lifetime.

-

Low Polarization: A small, free-tumbling probe like didansyl-L-lysine rotates rapidly, randomizing the orientation of the emitted light, resulting in low polarization.

-

High Polarization: When the probe is bound to a large protein, its tumbling is slowed dramatically. It remains relatively fixed during the fluorescence lifetime, and the emitted light retains a high degree of polarization.

This principle can be exploited in a competitive assay format to screen for compounds that disrupt a protein-probe interaction.

Caption: Principle of Fluorescence Polarization.

-

Component Preparation:

-

Prepare target protein and didansyl-L-lysine probe in assay buffer at 2x their final desired concentrations.

-

Prepare a library of test compounds (potential inhibitors) in DMSO, typically as a dilution series.

-

-

Assay Validation (Z'-factor determination):

-

'High' Signal Control: In wells of a microplate (e.g., black, 384-well), add protein and probe. This represents the fully bound state.

-

'Low' Signal Control: In other wells, add only the probe. This represents the free state.

-

Read the polarization values on an FP-capable plate reader. A robust assay will have a Z'-factor > 0.5.

-

-

Screening Procedure:

-

To the assay plate wells, add the test compounds at various concentrations.

-

Add the 2x protein solution. Incubate briefly to allow for compound-protein interaction.

-

Add the 2x probe solution to initiate the competition reaction.

-

Incubate to equilibrium (determined during assay development).

-

Read the polarization value for each well.

-

-

Data Interpretation:

-

A test compound that binds to the protein will displace the didansyl-L-lysine probe.

-

This displacement causes a decrease in the measured polarization value.

-

The concentration at which the compound causes a 50% reduction in polarization (IC50) can be calculated, indicating its inhibitory potency.

-

Characterizing Lipid Membranes

Didansyl-L-lysine serves as a valuable stain for biological membranes, with a particular affinity for regions of lower lipid packing density or low cholesterol content.[5][6] Its fluorescence intensity is significantly enhanced upon partitioning from water into the hydrophobic core of a lipid bilayer.[6]

Principle: The probe preferentially inserts into membrane domains that are more fluid or disordered, such as cholesterol-free domains.[5] This selective partitioning, coupled with the fluorescence enhancement upon insertion, allows for the visualization and characterization of membrane heterogeneity and can be used as an indicator of membrane integrity or heat-induced cell death.[12][13]

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) or giant unilamellar vesicles (GUVs) with the desired lipid composition (e.g., pure phosphatidylcholine vs. a mix with cholesterol) via standard methods like extrusion or electroformation.

-

Staining: Add a small aliquot of the didansyl-L-lysine stock solution to the liposome suspension to achieve a final probe concentration in the low micromolar range.

-

Incubation: Incubate for 15-30 minutes at room temperature to allow the probe to partition into the lipid bilayers.

-

Measurement:

-

For spectroscopic analysis, measure the fluorescence emission spectrum of the suspension. Compare the intensity and peak wavelength for different lipid compositions.

-

For microscopy, image the GUVs using a fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent). Observe the localization and intensity of the fluorescence signal.

-

Conclusion

Didansyl-L-lysine is a versatile and robust fluorescent probe whose function is dictated by the fundamental photophysical principle of solvatochromism. Its ability to translate changes in local environmental polarity into a strong, readable fluorescence signal makes it an indispensable tool. From quantifying molecular binding events and screening compound libraries to visualizing the complex landscape of cellular membranes, the applications of didansyl-L-lysine empower researchers across biology, biochemistry, and pharmacology to probe the intricate workings of molecular systems.

References

- ResearchGate. (n.d.). Lysine modification and Acetylated Analogs. (A) Synthesis of... [Image]. Retrieved from a URL related to thiol-ene chemistry in peptide science.

-

Girouard, S., et al. (2007). Convergent preparation and photophysical characterization of dimaleimide dansyl fluorogens: elucidation of the maleimide fluorescence quenching mechanism. The Journal of organic chemistry, 72(22), 8443–8453. [Link]

-

Muhammad, I., & Muhammad, T. (2023). Dansyl-based fluorescent sensor for highly sensitive detection of nitroaromatics in solution. Chemical Papers, 77(8), 4671–4682. [Link]

-

Girouard, S., et al. (2007). Convergent preparation and photophysical characterization of dimaleimide dansyl fluorogens: elucidation of the maleimide fluorescence quenching mechanism. Semantic Scholar. [Link]

-

Hatzidakis, G. I., et al. (2002). Use of L-Lysine Fluorescence Derivatives as Tracers To Enhance the Performance of Polarization Fluoroimmunoassays. A Study. Analytical Chemistry, 74(11), 2513–2521. [Link]

-

Humphries, G. M., & Lovejoy, J. P. (1984). Dansyl lysine: a structure-selective fluorescent membrane stain? Biophysical journal, 45(1), 307–310. [Link]

- BenchChem. (n.d.). Protocol for dansylation of peptides with Dansyl-L-leucine.

-

Li, Y., et al. (2020). A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction. Chemistry, an Asian journal, 15(16), 2530–2534. [Link]

-

Wang, J., et al. (2006). Dansyl-based fluorescent film sensor for nitroaromatics in aqueous solution. Journal of Physics D: Applied Physics, 39(23), 5097. [Link]

-

Humphries, G. M., & Lovejoy, J. P. (1984). Dansyl lysine: a structure-selective fluorescent membrane stain? PubMed. [Link]

- Santa Cruz Biotechnology. (n.d.). Didansyl-L-lysine. Material Safety Data Sheet.

-

Stevenson, A. P., et al. (1986). Dansyl lysine, a new probe for assaying heat-induced cell killing and thermotolerance in vitro and in vivo. Cancer Research, 46(10), 5064–5067. [Link]

- Chem-Impex. (n.d.). Nα-Boc-Nε-dansyl-L-lysine.

- Chem-Impex. (n.d.). Nα-Fmoc-Nε-dansyl-L-lysine.

-

Liu, J., et al. (2016). Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System. Molecules, 21(11), 1485. [Link]

-

Wang, Y., et al. (2023). A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells. New Journal of Chemistry, 47(2), 793-799. [Link]

- ResearchGate. (n.d.). The fluorescence spectrum of dansyl lysine in water (H2O, red) and in ethanol (EtOH, blue). [Image].

-

Stevenson, M. A., et al. (1985). Use of N-sigma-dansyl-L-lysine and flow cytometry to identify heat-killed mammalian cells. International journal of hyperthermia, 1(2), 185–191. [Link]

-

Hatzidakis, G. I., et al. (2002). Use of L-lysine fluorescence derivatives as tracers to enhance the performance of polarization fluoroimmunoassays. A study using two herbicides as model antigens. PubMed. [Link]

- BOC Sciences. (n.d.). Fluorescent Probes for Amino Acid Detection in Biological Research.

Sources

- 1. chemicalpapers.com [chemicalpapers.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Dansyl lysine: a structure-selective fluorescent membrane stain? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dansyl lysine: a structure-selective fluorescent membrane stain? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Convergent preparation and photophysical characterization of dimaleimide dansyl fluorogens: elucidation of the maleimide fluorescence quenching mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.uoc.gr [chemistry.uoc.gr]

- 11. Use of L-lysine fluorescence derivatives as tracers to enhance the performance of polarization fluoroimmunoassays. A study using two herbicides as model antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dansyl lysine, a new probe for assaying heat-induced cell killing and thermotolerance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Use of N-sigma-dansyl-L-lysine and flow cytometry to identify heat-killed mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Solvatochromic Shift of Didansyl-L-lysine: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the solvatochromic properties of Nα,Nε-didansyl-L-lysine, a fluorescent probe with significant potential in chemical and biological research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solvent-sensitive fluorescence, offers detailed experimental protocols for its characterization, and explores its potential applications.

Introduction: The Phenomenon of Solvatochromism and the Promise of Didansyl-L-lysine

Solvatochromism describes the change in a substance's color—or more broadly, its absorption and emission spectra—with a change in the polarity of the solvent.[1] This phenomenon arises from the differential solvation of the ground and excited electronic states of a chromophore.[2] Solvatochromic dyes, therefore, act as molecular reporters, providing insights into the local environment's polarity, which is invaluable in fields ranging from materials science to cellular biology.[3]

Didansyl-L-lysine, with its two environmentally sensitive dansyl groups attached to the alpha and epsilon amino groups of a lysine core, is a particularly intriguing solvatochromic probe. The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) moiety is a well-established fluorophore whose emission is highly dependent on the polarity of its microenvironment.[2] In nonpolar environments, dansyl derivatives typically exhibit high fluorescence quantum yields and blue-shifted emission, while in polar, protic solvents, the quantum yield decreases and the emission red-shifts.[1][2] The presence of two such groups in Didansyl-L-lysine suggests a potentially enhanced sensitivity and complex photophysical behavior, making it a powerful tool for probing subtle changes in environmental polarity.

This guide will explore the multifaceted nature of Didansyl-L-lysine's solvatochromic shift, providing the theoretical framework and practical guidance necessary for its effective utilization in research and development.

Theoretical Framework: Unraveling the Intricacies of the Solvatochromic Shift

The solvatochromic shift of Didansyl-L-lysine is governed by the principles of solute-solvent interactions and can be rationalized through established theoretical models. The two dansyl groups, with their electron-donating dimethylamino group and electron-withdrawing sulfonyl group, possess a significant dipole moment that changes upon excitation. This change in dipole moment is the fundamental driver of its solvatochromic behavior.

The Lippert-Mataga Equation: A Quantitative Model for Dipole-Dipole Interactions

A cornerstone in the study of solvatochromism is the Lippert-Mataga equation, which provides a quantitative relationship between the Stokes shift of a fluorophore and the polarity of the solvent. The Stokes shift is the difference in energy (or wavenumber) between the maximum of the absorption and emission spectra. The Lippert-Mataga equation is expressed as:

where:

-

Δν is the Stokes shift in wavenumbers (cm⁻¹).

-

νabs and νem are the wavenumbers of the absorption and emission maxima, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

μe and μg are the dipole moments of the excited and ground states, respectively.

-

a is the Onsager cavity radius of the solute.

-

Δf is the solvent polarity function, or orientation polarizability, defined as:

Δf = [(ε - 1)/(2ε + 1)] - [(n² - 1)/(2n² + 1)] where ε is the dielectric constant and n is the refractive index of the solvent.

A linear plot of the Stokes shift (Δν) against the solvent polarity function (Δf) is known as a Lippert-Mataga plot. The slope of this plot is proportional to the square of the change in dipole moment upon excitation (μe - μg)². A larger slope indicates a greater change in dipole moment and, consequently, a more pronounced solvatochromic effect. For molecules like Didansyl-L-lysine, a significant positive slope is expected, signifying an increase in the dipole moment upon excitation.

The Kamlet-Taft and Catalán Models: Deconstructing Solute-Solvent Interactions

While the Lippert-Mataga equation provides a good overall measure of solvatochromism based on bulk solvent properties, more nuanced models like the Kamlet-Taft and Catalán approaches dissect the specific types of solute-solvent interactions. These multiparameter models separate the contributions of solvent dipolarity/polarizability, hydrogen bond acidity, and hydrogen bond basicity.[4][5][6][7]

The Kamlet-Taft equation is given by:

where:

-

X is the solvent-dependent property being measured (e.g., absorption or emission maximum).

-

X₀ is the value of the property in a reference solvent.

-

π * is the solvent dipolarity/polarizability parameter.

-

α is the solvent hydrogen bond acidity parameter.

-

β is the solvent hydrogen bond basicity parameter.

-

s , a , and b are the solute-dependent coefficients that quantify the sensitivity of the probe to each solvent property.

The Catalán model offers a refined set of parameters:

-

SA (Solvent Acidity)

-

SB (Solvent Basicity)

-

SP (Solvent Polarity)

-

SdP (Solvent Dipolarity)

By applying these models to the spectral data of Didansyl-L-lysine in a range of well-characterized solvents, one can gain a deeper understanding of how specific interactions contribute to the observed solvatochromic shifts. For instance, in its ground state, the sulfonyl groups of the dansyl moieties can act as hydrogen bond acceptors.[8]

The Concept of Dual Emission in Bis-Dansyl Probes

Structurally similar bis-dansyl probes have been reported to exhibit dual emission, a phenomenon where two distinct emission bands are observed.[8] This is often attributed to the existence of two different excited states: a locally excited (LE) state and an intramolecular charge transfer (ICT) state. The relative intensities of these two bands can be highly sensitive to the solvent polarity and the length and flexibility of the linker connecting the two fluorophores. In the case of Didansyl-L-lysine, the lysine backbone acts as this linker. In nonpolar solvents, the LE emission may dominate, while in more polar solvents, the ICT state is stabilized, leading to a more prominent, red-shifted emission band. This dual-emission characteristic can provide a ratiometric readout of the environmental polarity, which is a significant advantage in quantitative fluorescence measurements.

Synthesis of Nα,Nε-Didansyl-L-lysine: A Detailed Protocol

The synthesis of Nα,Nε-didansyl-L-lysine can be achieved through a straightforward two-step process involving the protection of the carboxylic acid group of L-lysine followed by the dansylation of both the α- and ε-amino groups.

Materials and Reagents

-

L-Lysine hydrochloride

-

Thionyl chloride (SOCl₂)

-

Methanol (anhydrous)

-

Dansyl chloride

-

Acetone

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Synthesis Protocol

Step 1: Synthesis of L-Lysine methyl ester dihydrochloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-lysine hydrochloride (1 equivalent).

-

Cool the flask in an ice bath and slowly add anhydrous methanol.

-

Carefully add thionyl chloride (2.2 equivalents) dropwise to the cooled suspension while stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. The solution should become clear.

-

Allow the reaction to cool to room temperature and then concentrate the solvent under reduced pressure to obtain a white solid.

-

The crude L-lysine methyl ester dihydrochloride can be used in the next step without further purification.

Step 2: Synthesis of Nα,Nε-Didansyl-L-lysine methyl ester

-

Dissolve the L-lysine methyl ester dihydrochloride (1 equivalent) in a saturated aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve dansyl chloride (2.5 equivalents) in acetone.

-

Add the dansyl chloride solution dropwise to the lysine solution at room temperature with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

After the reaction is complete, remove the acetone under reduced pressure.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Nα,Nε-didansyl-L-lysine methyl ester by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Step 3: Hydrolysis to Nα,Nε-Didansyl-L-lysine

-

Dissolve the purified Nα,Nε-didansyl-L-lysine methyl ester in a mixture of methanol and 1M aqueous HCl.

-

Stir the solution at room temperature for 24-48 hours, monitoring the reaction by thin-layer chromatography.

-